molecular formula C18H15N3O3S B14956048 Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B14956048
M. Wt: 353.4 g/mol
InChI Key: JFFNJKBQFWASNW-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a benzyl group, and a pyridylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridylcarbonyl Group: The pyridylcarbonyl group can be attached through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridylcarbonyl groups, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-benzyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
  • Methyl 5-benzyl-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 5-benzyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to the specific positioning of the pyridylcarbonyl group, which can influence its binding affinity and selectivity towards certain biological targets. This positional specificity can result in distinct pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 5-benzyl-2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H15N3O3S/c1-24-17(23)15-14(10-12-6-3-2-4-7-12)25-18(20-15)21-16(22)13-8-5-9-19-11-13/h2-9,11H,10H2,1H3,(H,20,21,22)

InChI Key

JFFNJKBQFWASNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2=CN=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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